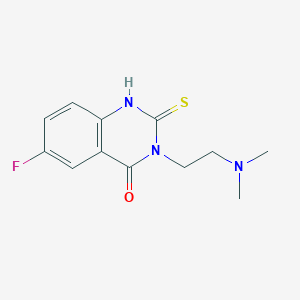

3-(2-(dimethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

The compound 3-(2-(dimethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative characterized by a bicyclic core structure. Key substituents include a 6-fluoro group, a 2-thioxo moiety, and a 3-(2-(dimethylamino)ethyl) side chain (Fig. 1). The fluorine atom at position 6 likely enhances electronic stability and influences binding affinity, while the thioxo group at position 2 contributes to hydrogen-bonding interactions. The dimethylaminoethyl side chain may improve solubility and facilitate interactions with biological targets, such as neurotransmitter receptors, given its structural similarity to pharmacologically active amines (e.g., sumatriptan analogs) .

Properties

IUPAC Name |

3-[2-(dimethylamino)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3OS/c1-15(2)5-6-16-11(17)9-7-8(13)3-4-10(9)14-12(16)18/h3-4,7H,5-6H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQZIWUQBRNUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(dimethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.

Attachment of the Dimethylaminoethyl Side Chain: The dimethylaminoethyl side chain can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.

Formation of the Thioxo Group: The thioxo group can be introduced by reacting the intermediate with sulfurizing agents such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Dimethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. Research has demonstrated that derivatives of quinazolinones exhibit significant activity against various cancer cell lines. Notably, 3-(2-(dimethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been identified as a promising candidate for targeting Polo-like kinase 1 (PLK1), a critical enzyme involved in cell cycle regulation and tumor growth.

Case Study: Inhibition of Polo-like Kinase 1

A study focused on the structure-activity relationship (SAR) of quinazolinone derivatives revealed that modifications to the thioxo group enhance the inhibitory effects on PLK1. The compound showed effective inhibition in vitro, leading to apoptosis in cancer cells. This suggests its potential use in developing targeted cancer therapies aimed at PLK1 inhibition .

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets, making it suitable for enzyme inhibition studies. Specifically, thioxoquinazolinones have been recognized for their ability to inhibit enzymes involved in metabolic pathways.

Case Study: Inhibition of NADH-dependent Enzymes

Research has highlighted the effectiveness of thioxoquinazolinones as inhibitors of NADH-dependent enzymes, which are vital in several metabolic processes. The compound's ability to bind to these enzymes can disrupt their function, providing a basis for further exploration in metabolic disease treatments .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. The general synthetic pathway includes:

- Starting from isatoic anhydride or anthranilic acid.

- Reaction with carbon disulfide and potassium hydroxide to form the thioxoquinazolinone scaffold.

- Subsequent purification through crystallization or chromatography .

Structural Optimization

Ongoing research aims to optimize the structural components of quinazolinone derivatives to enhance their biological activity and selectivity. Modifications at various positions on the quinazolinone ring can lead to improved potency against specific targets, including cancer cells and enzymes .

Mechanism of Action

The mechanism of action of 3-(2-(dimethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution : Present in both the target compound and fluquinconazole, it likely enhances stability and binding specificity but directs activity toward distinct targets (CNS vs. fungal enzymes).

- Thioxo vs. Triazole : The thioxo group in the target compound and 6-methyl-3-phenyl derivative may favor hydrogen bonding in biological systems, whereas triazole in fluquinconazole is critical for antifungal action .

- Side Chain Variations: The dimethylaminoethyl group in the target compound and Sumatriptan analogs contrasts with the dichlorophenyl group in fluquinconazole, highlighting adaptability for therapeutic or agrochemical optimization .

Biological Activity

3-(2-(dimethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound that belongs to the class of quinazolinone derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Understanding the biological activity of this specific compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the thioxo group and the dimethylamino side chain are significant for its biological activity, influencing both its mechanism of action and pharmacokinetic properties.

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that modifications in the structure of quinazolinones can enhance their potency against cancer cells by affecting their interaction with target proteins involved in cell growth and survival .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antibiotic agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Activity

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thioxo Group : Essential for maintaining activity; modifications lead to loss of potency.

- Dimethylamino Side Chain : Enhances solubility and bioavailability, contributing to improved pharmacological effects .

- Fluorine Substitution : The presence of fluorine at position 6 has been associated with increased lipophilicity, which may enhance cellular uptake .

Case Studies

- Anticancer Efficacy : A study conducted on various cancer cell lines revealed that the compound exhibited IC50 values ranging from 1.5 to 5 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Testing : In a series of assays against Gram-positive and Gram-negative bacteria, the compound demonstrated MIC values as low as 10 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .

- Anti-inflammatory Effects : In a controlled experiment using a carrageenan-induced paw edema model in rats, administration of the compound resulted in a reduction of edema by approximately 60%, demonstrating its effectiveness in mitigating inflammatory responses .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(2-(dimethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how can reaction yields be improved?

Answer: The compound can be synthesized via a multi-step approach involving:

Cyclocondensation: Reacting 6-fluoroanthranilic acid derivatives with thiourea or thioacetamide under reflux in polar aprotic solvents (e.g., DMSO, DMF) to form the quinazolinone core .

Alkylation: Introducing the 2-(dimethylamino)ethyl group using alkylating agents like 2-chloro-N,N-dimethylethylamine in the presence of a base (e.g., KCO) .

Purification: Crystallization from ethanol-water mixtures improves purity.

Yield Optimization Strategies:

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions. For example, the dimethylamino group shows a singlet at δ 2.8–3.0 ppm, while the thioxo group influences aromatic proton shifts .

- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]) validate the molecular weight (e.g., m/z 335.1 for CHFNOS) .

- IR Spectroscopy: A strong absorption band near 1650 cm confirms the C=O stretch of the quinazolinone ring .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities, particularly for disordered substituents like the dimethylaminoethyl group?

Answer:

- Crystallization: Grow crystals via slow evaporation from ethanol or acetonitrile.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement with SHELXL: Apply restraints to disordered dimethylaminoethyl groups (e.g., DFIX commands to fix bond lengths/angles) .

| Parameter | Value |

|---|---|

| R factor | 0.037 |

| wR factor | 0.155 |

| Data-to-Parameter Ratio | 26.5 |

Q. How should researchers address contradictions between spectroscopic data and computational models (e.g., NMR chemical shifts vs. DFT predictions)?

Answer:

Validate Computational Models: Use density functional theory (DFT) with solvent corrections (e.g., PCM for DMSO) to simulate NMR shifts.

Cross-Reference Experimental Data: Compare experimental H NMR shifts (e.g., δ 5.76 ppm for NH in DMSO-d) with DFT outputs. Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects .

Dynamic NMR Studies: Perform variable-temperature NMR to detect hindered rotation in the dimethylaminoethyl chain .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, such as antimicrobial or anticancer potential?

Answer:

- Antimicrobial Testing: Determine minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis using the microplate Alamar Blue assay (MIC ≤6.25 µg/mL indicates high potency) .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via nonlinear regression .

| Compound | MIC (µg/mL) | Cytotoxicity (IC, µM) |

|---|---|---|

| 2c | 3.12 | >128 |

| 2h | 6.25 | >128 |

Q. How can in silico studies (e.g., molecular docking, ADMET) guide the optimization of this compound’s pharmacokinetic profile?

Answer:

Q. What strategies mitigate challenges in reproducing synthetic protocols for this compound (e.g., batch variability, impurity formation)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.